molecular formula C21H22N2O3S B2711272 2-((3,3-dimethyl-2-oxobutyl)thio)-3-(4-methoxyphenyl)quinazolin-4(3H)-one CAS No. 380343-38-4

2-((3,3-dimethyl-2-oxobutyl)thio)-3-(4-methoxyphenyl)quinazolin-4(3H)-one

Cat. No.: B2711272
CAS No.: 380343-38-4
M. Wt: 382.48
InChI Key: UAMVUZAAIZXCIV-UHFFFAOYSA-N
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Description

2-((3,3-dimethyl-2-oxobutyl)thio)-3-(4-methoxyphenyl)quinazolin-4(3H)-one is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This particular compound is characterized by the presence of a quinazolinone core, a methoxyphenyl group, and a dimethyl-oxobutylthio substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3,3-dimethyl-2-oxobutyl)thio)-3-(4-methoxyphenyl)quinazolin-4(3H)-one typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions, often using methoxybenzene and appropriate electrophiles.

    Attachment of the Dimethyl-Oxobutylthio Group: This step involves the thiolation of the quinazolinone core with a suitable thiol reagent, followed by the alkylation with a dimethyl-oxobutyl halide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-((3,3-dimethyl-2-oxobutyl)thio)-3-(4-methoxyphenyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the quinazolinone core or the substituent groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halides, sulfonates, and organometallic compounds are often employed under various conditions (e.g., acidic, basic, or neutral).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives with additional carbonyl or hydroxyl groups, while substitution reactions could introduce new alkyl or aryl groups.

Scientific Research Applications

2-((3,3-dimethyl-2-oxobutyl)thio)-3-(4-methoxyphenyl)quinazolin-4(3H)-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s potential biological activities make it a candidate for drug discovery and development, particularly in the areas of anti-inflammatory and anticancer research.

    Medicine: It may be investigated for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.

    Industry: The compound could be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-((3,3-dimethyl-2-oxobutyl)thio)-3-(4-methoxyphenyl)quinazolin-4(3H)-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes involved in disease processes, such as kinases or proteases.

    Receptor Binding: It could bind to specific receptors on cell surfaces, modulating signal transduction pathways.

    DNA Intercalation: The compound might intercalate into DNA, affecting gene expression and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    2-((3,3-dimethyl-2-oxobutyl)thio)-3-phenylquinazolin-4(3H)-one: Lacks the methoxy group, which may affect its biological activity.

    2-((3,3-dimethyl-2-oxobutyl)thio)-3-(4-hydroxyphenyl)quinazolin-4(3H)-one: Contains a hydroxyl group instead of a methoxy group, potentially altering its reactivity and interactions.

    2-((3,3-dimethyl-2-oxobutyl)thio)-3-(4-chlorophenyl)quinazolin-4(3H)-one: The presence of a chlorine atom may enhance its electron-withdrawing properties and affect its biological activity.

Uniqueness

2-((3,3-dimethyl-2-oxobutyl)thio)-3-(4-methoxyphenyl)quinazolin-4(3H)-one is unique due to the combination of its substituent groups, which confer specific chemical and biological properties. The methoxy group, in particular, may enhance its solubility and ability to interact with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(3,3-dimethyl-2-oxobutyl)sulfanyl-3-(4-methoxyphenyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3S/c1-21(2,3)18(24)13-27-20-22-17-8-6-5-7-16(17)19(25)23(20)14-9-11-15(26-4)12-10-14/h5-12H,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAMVUZAAIZXCIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CSC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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